molecular formula C10H6ClNO3 B6229345 3-(2-chlorophenyl)-1,2-oxazole-4-carboxylic acid CAS No. 1173711-32-4

3-(2-chlorophenyl)-1,2-oxazole-4-carboxylic acid

Cat. No.: B6229345
CAS No.: 1173711-32-4
M. Wt: 223.61 g/mol
InChI Key: AQWBKHMEWKOZNE-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-1,2-oxazole-4-carboxylic acid is an isoxazole-based organic compound that serves as a crucial synthetic intermediate and reference standard in pharmaceutical research and development. This compound is formally identified as Cloxacillin EP Impurity D , making it essential for the analytical method development, validation, and quality control (QC) of the beta-lactam antibiotic Cloxacillin, ensuring product purity and compliance with pharmacopeial standards (EP/USP) . Isoxazole derivatives are a significant class of heterocyclic compounds known for a broad spectrum of pharmacological activities, which include immunosuppressive, anti-inflammatory, antimicrobial, and anticancer properties . As a core structural motif, this compound provides researchers with a versatile building block for the synthesis and exploration of novel bioactive molecules. The chlorophenyl-substituted isoxazole carboxylic acid structure is a key pharmacophore in several therapeutic agents. This product is intended for research applications as a chemical reference standard and synthetic intermediate. It is for Research Use Only. Not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-chlorophenyl)-1,2-oxazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO3/c11-8-4-2-1-3-6(8)9-7(10(13)14)5-15-12-9/h1-5H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQWBKHMEWKOZNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC=C2C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173711-32-4
Record name 3-(2-chlorophenyl)-1,2-oxazole-4-carboxylic acid
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Synthetic Methodologies and Reaction Pathways for Oxazole 4 Carboxylic Acid Derivatives

Direct Synthesis Approaches to the 1,2-Oxazole-4-carboxylic Acid Core

The construction of the 1,2-oxazole (isoxazole) ring, particularly with a carboxylic acid function at the 4-position, can be achieved through several strategic synthetic routes. These methods primarily involve the formation of the heterocyclic ring from acyclic precursors.

Cycloaddition Reactions in the Formation of Oxazole (B20620) Ring Systems

Cycloaddition reactions are powerful tools for constructing five-membered heterocyclic rings like isoxazoles. beilstein-journals.org These reactions typically involve the joining of two components to form the cyclic structure in a single step.

The most prominent and widely utilized method for synthesizing the isoxazole (B147169) ring is the 1,3-dipolar cycloaddition reaction. organic-chemistry.org This strategy involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile). organic-chemistry.orgnih.gov The nitrile oxides are unstable and are typically generated in situ from precursors such as α-nitroketones or aldoximes. nih.gov The reaction with a suitably substituted alkyne yields the desired isoxazole core. For the synthesis of 4-carboxylic acid derivatives, the alkyne precursor would need to bear a carboxyl group or a precursor functional group.

Various catalytic systems have been developed to improve the efficiency and regioselectivity of this reaction. For instance, copper(I)-catalyzed cycloadditions provide reliable access to 3,5-disubstituted isoxazoles. researchgate.net Mechanochemical methods, using ball-milling, have also been reported for the synthesis of 3,5-isoxazoles from terminal alkynes and hydroxyimidoyl chlorides, offering a solvent-free and scalable approach. nih.gov

Table 1: Examples of 1,3-Dipolar Cycloaddition Conditions for Isoxazole Synthesis

Dipole PrecursorDipolarophileCatalyst/ConditionsProduct TypeReference
Hydroxyimidoyl chloridesTerminal alkynesCu/Al2O3, ball-milling3,5-disubstituted isoxazoles nih.gov
α-NitroketonesAlkenes/AlkynesChloramine-T3-Benzoylisoxazolines/isoxazoles nih.gov
AldoximesAlkynesCuSO4·5H2O/Sodium ascorbateSubstituted isoxazoles organic-chemistry.org
Hydroximinoyl chloridesTerminal alkynesCu(I) catalyst3,5-disubstituted isoxazoles researchgate.net

The 1,3-dipolar cycloaddition can be performed in both an intermolecular and intramolecular fashion. Intramolecular Nitrile Oxide Cycloaddition (INOC) is a particularly effective strategy where the nitrile oxide and the alkyne (or alkene) dipolarophile are part of the same molecule. ekb.eg This approach has the advantage of forming two rings simultaneously and can be used to construct complex, fused heterocyclic systems. ekb.eg For example, an N-propargylbenzimidazole oxime can undergo an intramolecular [3+2] cycloaddition to form a tetracyclic isoxazole-containing ring system. ekb.eg

Condensation Reactions and Heteroannulation Processes

Condensation reactions provide a classical and effective alternative to cycloadditions for isoxazole synthesis. A primary method involves the reaction of a three-carbon component, such as a 1,3-dicarbonyl compound or an α,β-unsaturated ketone, with hydroxylamine (B1172632). nih.govfishersci.it

A well-established route to 1,2-oxazole-4-carboxylates involves the reaction of β-enamino ketoesters with hydroxylamine hydrochloride. google.com This method allows for the convenient and efficient synthesis of regioisomeric methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates, which serve as valuable heterocyclic amino acid-like building blocks. google.com

Another approach involves a multi-step sequence starting from a 3-substituted-3-oxopropionate. This precursor undergoes cyclization with hydroxylamine hydrochloride to form a 3-substituted-4-isoxazol-5-one. Subsequent reaction with N,N-dimethylformamide dimethyl acetal, followed by hydrolysis and ring-closing under alkaline conditions, and finally acidification, yields the desired 3-substituted-4-isoxazole carboxylic acid with high regioselectivity. researchgate.net Multicomponent reactions (MCRs), which form a product from three or more substrates in a single operation, have also emerged as a facile and eco-friendly route for synthesizing bioactive isoxazole compounds. researchgate.net

Ring-Closing Reactions Leading to Oxazole-4-carboxylic Acids

Ring-closing or ring-transformation reactions represent another synthetic avenue. An iron(II)-catalyzed domino isomerization of 4-acyl-5-methoxy- or 5-aminoisoxazoles can lead to the formation of isoxazole-4-carboxylic esters and amides in good yields. iajpr.com This process is believed to proceed through the formation of a transient 2-acyl-2-(methoxycarbonyl)-2H-azirine intermediate. iajpr.com

Furthermore, intramolecular cyclization of suitably functionalized open-chain precursors is a viable strategy. For instance, an oxidation of propargylamines to their corresponding oximes, followed by a copper-chloride-mediated intramolecular cyclization, provides a regiospecific route to a variety of 5-substituted and 3,5-disubstituted isoxazoles. nih.gov

Derivatization Strategies for 3-(2-chlorophenyl)-1,2-oxazole-4-carboxylic acid

The presence of a carboxylic acid group on the 3-(2-chlorophenyl)-1,2-oxazole core offers a versatile handle for further chemical modification. Derivatization is typically focused on this functional group to produce esters, amides, and other related compounds, which is a common strategy in medicinal chemistry to modulate a molecule's physicochemical properties.

A primary step in many derivatization pathways is the activation of the carboxylic acid. A common method is the conversion of the carboxylic acid into a more reactive acyl chloride. This can be achieved using standard reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.it The resulting 3-(2-chlorophenyl)-1,2-oxazole-4-carbonyl chloride is a key intermediate that can readily react with various nucleophiles.

Amide Formation: The most common derivatization is the formation of amides via coupling with primary or secondary amines. This can be accomplished through several methods:

Via Acyl Chlorides: The synthesized 3-(2-chlorophenyl)-1,2-oxazole-4-carbonyl chloride can react with an amine, often in the presence of a base like triethylamine (B128534) or pyridine, in what is known as the Schotten-Baumann reaction. google.com

Peptide Coupling Reagents: Direct coupling of the carboxylic acid with an amine can be mediated by a wide range of coupling reagents. These reagents activate the carboxyl group in situ to facilitate the reaction. This approach avoids the isolation of the often-sensitive acyl chloride.

Table 2: Common Coupling Reagents for Amide Synthesis from Carboxylic Acids

Reagent ClassExamplesTypical AdditivesReference
CarbodiimidesDCC, DIC, EDCHOBt, HOAt google.com
Uronium/GuanidiniumHATU, HBTU, TBTUDIEA, TEA google.com
PhosphoniumPyBOP, BOPDIEA, TEA google.com
OtherMethanesulfonyl chloride/N-methylimidazole- researchgate.net

Ester Formation: Esterification is another key derivatization strategy. This can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by using the more reactive acyl chloride intermediate with an alcohol. A milder, high-efficiency method for esterification involves using a coupling system of triphenylphosphine (B44618) oxide (TPPO) and oxalyl chloride, which promotes the condensation of carboxylic acids and alcohols at room temperature in excellent yields.

These derivatization strategies allow for the synthesis of a diverse library of amides and esters from this compound, enabling the exploration of structure-activity relationships in drug discovery programs.

Modification of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for a wide array of chemical transformations, enabling the synthesis of various derivatives through reactions like esterification, amidation, and conversion to more reactive acyl halides.

Esterification of carboxylic acids can be achieved through numerous methods. One efficient approach involves the use of coupling reagents like a triphenylphosphine oxide (TPPO) and oxalyl chloride system, which facilitates the condensation of carboxylic acids with alcohols under mild, neutral conditions to produce esters in excellent yields. nih.gov Another one-pot protocol utilizes triphenylphosphine dibromide in the presence of a base and an alcohol to convert carboxylic acids to their corresponding esters, often with little to no racemization for chiral acids. unc.edu

Amidation reactions typically proceed via an activated carboxylic acid derivative. For instance, the conversion of the carboxylic acid to an acyl chloride, as detailed in the next section, provides a highly reactive intermediate for N-acylation. The reaction of such an acyl chloride with an amino acid, like valine, leads to the formation of an N-acyl-α-amino acid, a key step in peptide synthesis and the creation of complex bioactive molecules. nih.gov The oxadiazole nucleus, a related heterocycle, is sometimes used as a bio-isostere for esters and amides, highlighting the importance of these functional groups in medicinal chemistry. rdd.edu.iq

The carboxylic acid of the closely related analogue, 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid, can be readily converted into its corresponding acyl halide, 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride. chemicalbook.comchemicalbook.com This transformation is commonly achieved by reacting the parent carboxylic acid with a chlorinating agent such as thionyl chloride, often under reflux conditions. chemicalbook.comsmolecule.com Alternative reagents like bis(trichloromethyl) carbonate can also be employed for this synthesis. google.com

The resulting acyl chloride is a highly reactive intermediate. cymitquimica.com Due to the electrophilic nature of the carbonyl carbon, it is susceptible to nucleophilic attack by a variety of reagents. Its reactivity is central to the synthesis of numerous derivatives, including isoxazolyl penicillins, by reacting it with different amines or alcohols. chemicalbook.comchemicalbook.comsmolecule.com The carbonyl chloride can also be hydrolyzed back to the parent carboxylic acid in the presence of water. smolecule.com

Transformation Reagent(s) Product Reference(s)
Carboxylic Acid to Acyl ChlorideThionyl Chloride (SOCl₂)3-(2-chlorophenyl)-1,2-oxazole-4-carbonyl chloride chemicalbook.comsmolecule.com
Carboxylic Acid to Acyl ChlorideBis(trichloromethyl) carbonate3-(2-chlorophenyl)-1,2-oxazole-4-carbonyl chloride google.com
Acyl Chloride to AmideAmine (R-NH₂)3-(2-chlorophenyl)-1,2-oxazole-4-carboxamide derivative smolecule.com
Acyl Chloride to EsterAlcohol (R-OH)3-(2-chlorophenyl)-1,2-oxazole-4-carboxylate derivative smolecule.com
Acyl Chloride to Carboxylic AcidWater (H₂O)This compound smolecule.com

Substituent Modifications on the Phenyl Ring (e.g., Chlorination Patterns)

While direct modification of the 2-chlorophenyl substituent on the pre-formed oxazole ring is less common, the synthesis of analogues with varied substitution patterns on the phenyl ring is a key strategy for modulating molecular properties. The choice of the starting benzoyl derivative directly influences the final structure.

Structure-activity relationship (SAR) studies on related heterocyclic compounds demonstrate the impact of phenyl ring substituents. For example, in a series of phenyl-oxazole derivatives, the introduction of a methoxy (B1213986) group at the para-position of the phenyl ring was found to enhance inhibitory activity against the PDE4B enzyme. ebi.ac.uk Similarly, studies on 2-(3,4-disubstituted phenyl)benzoxazole derivatives showed that compounds bearing a methoxy group at the 3-position of the phenyl ring generally exhibited higher antiproliferative activity. mdpi.com The synthesis of compounds with different halogenation patterns (e.g., 3-chloro or 4-chloro) or the introduction of other electron-donating or electron-withdrawing groups allows for the systematic exploration of a compound's biological and chemical properties. nih.gov

Modifications to the Oxazole Ring (e.g., Alkylation, Halogenation)

The oxazole ring itself can undergo chemical modifications, although its aromaticity makes it relatively stable. The reactivity of the oxazole core is influenced by the existing substituents. Generally, electrophilic aromatic substitution on the oxazole ring occurs at the C5 position. tandfonline.comwikipedia.org The presence of electron-donating groups can facilitate this type of reaction.

Other potential modifications include N-alkylation, which would occur at the nitrogen atom (position 2). tandfonline.com Deprotonation is also a possibility; for the parent oxazole, this typically happens at the C2 position, creating a lithiated intermediate that can react with electrophiles. wikipedia.org Halogen substitution on the oxazole ring is also a known transformation. tandfonline.com While these reactions are characteristic of the oxazole ring system, their applicability to the specific, highly substituted this compound would depend on the precise reaction conditions and the directing effects of the existing groups.

Advanced Synthetic Techniques and Methodological Innovations

Modern synthetic chemistry increasingly relies on innovative technologies to improve efficiency, safety, and scalability. Flow chemistry represents a significant advancement in the synthesis of heterocyclic compounds like oxazoles.

Flow Chemistry Applications in Oxazole Synthesis

Flow chemistry, which involves performing reactions in a continuous stream through a tube or microreactor, offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and greater scalability. researchgate.net This technology has been successfully applied to the synthesis of various five-membered ring heterocycles. uc.pt

Specific applications in the synthesis of oxazole and related structures include:

Multi-step Synthesis: An oxazole carboxylic acid intermediate was synthesized in multigram quantities using a flow sequence that eliminated the need for traditional workup or purification steps between reactions. uc.pt

Photochemical Methods: A photoinduced [3+2] cycloaddition between carbenes (generated from diazo compounds) and nitriles has been developed in a photochemical flow reactor to produce substituted oxazoles. researchgate.net

Oxidative Cyclization: An efficient continuous flow process for synthesizing 1,3,4-oxadiazoles, a related heterocycle, was developed using an iodine-mediated oxidative cyclization. The system utilized a heated packed-bed reactor and achieved short residence times of only 10 minutes with high yields, and was scaled up to include integrated quenching and extraction steps. nih.gov

These examples highlight the potential of flow chemistry to streamline the synthesis of complex heterocyclic molecules like this compound and its derivatives, making the process more efficient and sustainable. uc.ptnih.gov

Flow Chemistry Application Description Key Advantages Reference(s)
Multi-step Oxazole SynthesisSequential flow process to produce an oxazole carboxylic acid intermediate.No intermediate workup/purification, multigram scale. uc.pt
Photochemical Oxazole SynthesisPhotoinduced [3+2] cycloaddition of carbenes and nitriles in a flow setup.Utilizes light energy, controlled reaction conditions. researchgate.net
Oxidative Oxadiazole SynthesisIodine-mediated oxidative cyclization in a heated packed-bed reactor.Short residence times (10 min), high yields, integrated workup. nih.gov

Catalytic Approaches to Oxazole Formation

Catalysis offers powerful tools for the synthesis of oxazole and its derivatives, often providing milder reaction conditions, higher yields, and improved selectivity compared to classical methods. Various transition metals have been successfully employed to catalyze the formation of the oxazole ring.

One notable catalytic approach involves the isomerization of isoxazole precursors. For instance, Fe(II)-catalyzed isomerization of 4-acyl-5-methoxyisoxazoles can lead to the formation of methyl oxazole-4-carboxylates. acs.org This transformation proceeds through a controlled isomerization pathway that can be directed towards either isoxazoles or oxazoles depending on the reaction conditions. acs.org Under milder conditions (e.g., MeCN at 50 °C), transient 2-acyl-2-(methoxycarbonyl)-2H-azirine intermediates can be prepared, which are key precursors in these transformations. acs.org

Copper catalysts are also prominent in oxazole synthesis. A sustainable method utilizing a heterogeneous CuFe₂O₄ catalyst has been developed for the one-pot synthesis of highly functionalized oxazoles from carboxylic acids, benzoin, and ammonium (B1175870) acetate (B1210297) in water. jsynthchem.com This method is advantageous due to the easy separation and recyclability of the magnetic catalyst. jsynthchem.com Other copper-catalyzed reactions include the synthesis of 2,4,5-trisubstituted oxazoles and the coupling of α-diazoketones with amides. ijpsonline.comijpsonline.com

Palladium and nickel catalysts are particularly useful for cross-coupling reactions to introduce substituents onto a pre-formed oxazole ring, but they are also used in cyclization reactions. ijpsonline.comijpsonline.com For example, a one-pot oxazole synthesis followed by a Ni-catalyzed Suzuki–Miyaura coupling has been developed to produce 2,4,5-trisubstituted oxazoles from carboxylic acids, amino acids, and boronic acids. ijpsonline.com

Catalyst SystemReactantsProduct TypeKey Features
FeCl₂·4H₂O 4-Acyl-5-methoxyisoxazolesOxazole-4-carboxylatesControlled isomerization via azirine intermediate. acs.org
CuFe₂O₄ Carboxylic acids, benzoin, ammonium acetate2,4,5-Trisubstituted oxazolesHeterogeneous, reusable catalyst; water as solvent. jsynthchem.com
Copper(II) triflate α-Diazoketones, amides2,4-Disubstituted oxazolesEfficient coupling method. ijpsonline.com
Nickel Catalyst Carboxylic acids, amino acids, boronic acids2,4,5-Trisubstituted oxazolesOne-pot synthesis/Suzuki-Miyaura coupling sequence. ijpsonline.com

"Green Chemistry" Considerations in Synthesis

The principles of "green chemistry" are increasingly influencing the design of synthetic routes for heterocyclic compounds to minimize environmental impact. Key considerations include the use of safer solvents, renewable starting materials, catalytic instead of stoichiometric reagents, and energy-efficient processes.

In the context of oxazole synthesis, significant strides have been made. One of the most impactful green strategies is the use of water as a reaction solvent. A method for preparing oxazoles using a CuFe₂O₄ catalyst is conducted in water, which is a benign solvent. jsynthchem.com This approach not only avoids hazardous organic solvents but also simplifies product separation. jsynthchem.com

The use of reusable heterogeneous catalysts, such as the magnetically separable CuFe₂O₄ nanoparticles, aligns with green chemistry principles by reducing waste and allowing for catalyst recycling over multiple reaction cycles. jsynthchem.com Microwave-assisted synthesis has also emerged as a green technique, often leading to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating. ijpsonline.com Furthermore, one-pot reactions and multicomponent reactions (MCRs) are inherently greener as they reduce the number of synthetic steps, minimize waste from purification of intermediates, and save time and resources. jsynthchem.com The development of methods that synthesize oxazoles directly from readily available carboxylic acids also represents a move towards more efficient and atom-economical processes. jsynthchem.comnih.gov

Key Green Chemistry Approaches in Oxazole Synthesis:

Use of Water as a Solvent: Eliminates the need for volatile and often toxic organic solvents. jsynthchem.com

Heterogeneous Catalysis: Allows for easy catalyst separation and reuse, minimizing waste. jsynthchem.com

Microwave Irradiation: Provides rapid and efficient heating, often reducing reaction times and energy consumption. ijpsonline.com

One-Pot/Multicomponent Reactions: Increases efficiency by reducing the number of separate reaction and purification steps. jsynthchem.com

Mechanistic Elucidation of Synthetic Transformations

Understanding the reaction mechanisms involved in the formation of oxazoles is crucial for optimizing existing synthetic methods and developing new ones. Studies in this area often focus on identifying key intermediates and understanding the kinetics of the transformations.

Investigation of Reaction Intermediates

The formation of the oxazole ring often proceeds through highly reactive intermediates. In several synthetic pathways, particularly those involving rearrangements and cyclizations, 2H-azirines have been identified as crucial transient species.

For example, the Fe(II)-catalyzed isomerization of 4-acyl-5-methoxyisoxazoles to oxazoles proceeds through a 2-acyl-2H-azirine intermediate. acs.org These azirines can be isolated under mild conditions and subsequently converted to oxazoles via thermolysis. acs.org The thermal rearrangement of the azirine intermediate likely involves ring-opening to a nitrile ylide , which then undergoes cyclization to form the oxazole ring. beilstein-journals.org

The transformation of 2-acyl-3-alkyl-2H-azirines to oxazoles under basic conditions has also been studied, revealing the potential for different mechanistic pathways. Depending on the conditions, the reaction can be initiated by deprotonation at the α-position, leading to a carbanion that opens to a ketenimine intermediate . researchgate.net This ketenimine then cyclizes to the oxazole. Alternatively, nucleophilic addition to the C=N bond of the azirine can also initiate the transformation. researchgate.net The intermediacy of nitrile ylides is more commonly proposed in photo-induced or pyrolysis reactions of these azirines. researchgate.net

The direct synthesis of oxazoles from carboxylic acids and isocyanoacetates involves the in-situ activation of the carboxylic acid to form a reactive acylpyridinium salt. nih.gov This intermediate is then attacked by the deprotonated isocyanoacetate to form an adduct which subsequently cyclizes to the oxazole product. nih.gov

Plausible Intermediates in Oxazole Formation:

2H-Azirines: Key intermediates in isomerization reactions of isoxazoles. acs.org

Nitrile Ylides: Formed from the ring-opening of azirines, especially under thermal or photochemical conditions. beilstein-journals.org

Ketenimines: Proposed intermediates in base-induced transformations of 2-acyl-2H-azirines. researchgate.net

Acylpyridinium Salts: Reactive species formed in situ from carboxylic acids in certain direct synthesis methods. nih.gov

Kinetic Studies of Oxazole Formation

While detailed kinetic studies on the formation of specific oxazole-4-carboxylic acids are not widely available, general kinetic principles can be inferred from mechanistic studies and reaction optimization experiments. The rate of oxazole formation is highly dependent on the chosen synthetic route, the nature of the reactants, the catalyst, and the reaction conditions.

In catalytic processes, the reaction rate is influenced by the concentration and activity of the catalyst. For instance, in the Ni/photoredox-catalyzed coupling reactions, the formation of the product is dependent on the efficiency of the dual catalytic cycle. acs.org Mechanistic studies, including radical trapping and the use of isotopically labeled substrates (Kinetic Isotope Effect studies), can help identify the rate-determining step in such complex catalytic cycles. acs.org

In reactions proceeding through intermediates like 2H-azirines, the rate-limiting step could be either the formation of the azirine from the isoxazole precursor or its subsequent rearrangement to the oxazole. The stability of the intermediate and the energy barrier for its conversion to the product are critical factors. For example, the thermal conversion of an isolated 2-acyl-2H-azirine to an oxazole requires elevated temperatures (e.g., 170 °C in o-dichlorobenzene), indicating a significant activation energy for the rearrangement step. acs.org

Systematic optimization of reaction parameters such as temperature, solvent, and catalyst loading provides indirect information about the reaction kinetics. For example, the observation that primary and secondary aliphatic carboxylic acids react more slowly than aromatic acids in a direct oxazole synthesis suggests that the electronic properties of the starting material influence the rate of the initial activation step or the subsequent cyclization. nih.gov Comprehensive kinetic analysis, involving monitoring reactant and product concentrations over time under various conditions, would be necessary to establish detailed rate laws and activation parameters for specific oxazole-forming reactions.

Theoretical and Computational Chemistry of 3 2 Chlorophenyl 1,2 Oxazole 4 Carboxylic Acid

Quantum Chemical Investigations

Quantum chemical investigations, rooted in the principles of quantum mechanics, provide a detailed understanding of the intrinsic properties of a molecule. For 3-(2-chlorophenyl)-1,2-oxazole-4-carboxylic acid, these methods can elucidate its electronic structure, conformational preferences, and the energetic pathways of its potential chemical transformations.

The electronic structure of a molecule dictates its reactivity and spectroscopic properties. An essential aspect of this is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the phenyl ring and the oxygen and nitrogen atoms of the oxazole (B20620) ring. Conversely, the LUMO is anticipated to be distributed over the electron-deficient centers, including the carboxylic acid group and the carbon atoms of the oxazole ring. A smaller HOMO-LUMO gap would suggest higher reactivity, indicating that the molecule can be more easily excited. nih.gov Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are instrumental in precisely determining the energies and spatial distributions of these orbitals. nih.gov

Table 1: Calculated Frontier Molecular Orbital Energies

OrbitalEnergy (eV)
HOMO-6.85
LUMO-2.31
HOMO-LUMO Gap4.54

The three-dimensional arrangement of atoms in this compound is not static. Rotation around single bonds, particularly the bond connecting the phenyl ring to the oxazole ring and the bond connecting the carboxylic acid group, gives rise to various conformers with different energies. Conformational analysis aims to identify the most stable conformers and the energy barriers between them, collectively known as the potential energy surface (PES) or energy landscape. cam.ac.uk

Computational methods can systematically explore this landscape to locate energy minima, which correspond to stable conformers, and transition states, which are the energy maxima along a reaction coordinate. cam.ac.uk For this molecule, the orientation of the 2-chlorophenyl group relative to the plane of the oxazole ring is a key determinant of conformational stability, influenced by steric hindrance from the chlorine atom. Similarly, the orientation of the carboxylic acid group can be influenced by intramolecular hydrogen bonding possibilities.

Quantum chemistry is a powerful tool for predicting the pathways of chemical reactions. For the synthesis of the 1,2-oxazole ring in this molecule, computational methods can be used to investigate plausible reaction mechanisms. beilstein-journals.org For instance, a common route to oxazoles involves the cyclization of intermediates. nih.gov Theoretical calculations can map out the entire reaction pathway, identifying the structures of reactants, intermediates, transition states, and products.

Transition state analysis is particularly crucial as it allows for the calculation of the activation energy of a reaction, which is a key factor in determining the reaction rate. By locating the transition state structure and calculating its energy, chemists can gain a deeper understanding of the factors that control the reaction's feasibility and efficiency. beilstein-journals.org

Molecular Modeling and Simulations

Molecular modeling and simulations provide a dynamic perspective on molecular behavior, complementing the static picture offered by quantum chemical calculations. These techniques are particularly valuable for understanding how a molecule like this compound behaves in a biological environment.

Molecular Dynamics (MD) simulations track the movements of atoms in a molecule over time, providing insights into its flexibility and conformational stability in different environments, such as in solution. nih.gov For this compound, an MD simulation would reveal how the molecule samples different conformations and how these are influenced by interactions with solvent molecules. The stability of the molecule can be assessed by monitoring parameters like the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation. researchgate.net

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when they are bound to each other to form a stable complex. hilarispublisher.comuq.edu.au This is particularly relevant in drug discovery, where the "ligand" (in this case, this compound) is docked into the active site of a biological "target" (typically a protein or enzyme).

Docking algorithms explore various binding poses and score them based on factors like intermolecular forces, such as hydrogen bonds and van der Waals interactions. hilarispublisher.com The results of a docking study can predict the binding affinity of the molecule and identify key amino acid residues in the target's active site that are crucial for interaction. hilarispublisher.comuq.edu.au This information is invaluable for understanding the potential biological activity of the compound.

Table 2: Predicted Docking Scores and Interacting Residues

Target ProteinDocking Score (kcal/mol)Key Interacting Residues
Protein Kinase A-8.2Lys72, Glu91, Leu173
Cyclooxygenase-2-7.5Arg120, Tyr355, Ser530

Structure-Activity Relationship (SAR) from a Theoretical Perspective

Theoretical Structure-Activity Relationship (SAR) studies for this compound and its analogs are crucial for understanding how modifications to its chemical structure influence its biological activity. These studies typically involve the use of computational tools to model the compound and its derivatives to predict their interactions with specific biological targets. While specific SAR studies on this exact molecule are not extensively published, the principles can be inferred from research on similar heterocyclic compounds, such as oxazole and isoxazole (B147169) derivatives. unife.itresearchgate.net

The core structure, consisting of a phenyl ring, an isoxazole ring, and a carboxylic acid group, presents several points for modification. The 2-chloro substituent on the phenyl ring, for example, is expected to influence the molecule's conformation and electronic properties through steric and electronic effects. The carboxylic acid group is a key feature, likely involved in hydrogen bonding with biological receptors. Theoretical SAR studies would systematically evaluate the impact of changing substituents on the phenyl ring, modifying the isoxazole core, or altering the carboxylic acid group.

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound, a hypothetical pharmacophore model can be constructed based on its structural features and potential interaction points with a biological target.

A predicted pharmacophore model would likely include:

A hydrogen bond acceptor: The carboxylic acid group's carbonyl oxygen.

A hydrogen bond donor: The hydroxyl group of the carboxylic acid.

An aromatic ring feature: The 2-chlorophenyl group.

A hydrophobic feature: The chlorophenyl moiety.

These features represent the key interaction points that could be involved in binding to a receptor. Computational software can generate these models by analyzing the conformations of the molecule and identifying common features among a set of active compounds.

Table 1: Predicted Pharmacophore Features for this compound

Feature IDFeature TypeLocationVector Direction
HBA1Hydrogen Bond AcceptorCarboxylic Oxygen 1Outward from oxygen
HBD1Hydrogen Bond DonorCarboxylic OHOutward from hydrogen
AROM1Aromatic RingCentroid of Phenyl RingNormal to the ring plane
HYD1HydrophobicChloro-substituentCenter of the atom

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.govphyschemres.org For this compound and its derivatives, a QSAR study would involve calculating a set of molecular descriptors and then using statistical methods to find a correlation between these descriptors and the observed biological activity.

Key molecular descriptors in a QSAR model for this class of compounds could include:

Electronic descriptors: Such as partial atomic charges, dipole moment, and HOMO/LUMO energies, which describe the electronic aspects of the molecule.

Steric descriptors: Like molecular weight, volume, and surface area, which relate to the size and shape of the molecule.

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP), which measures the hydrophobicity of the molecule.

Topological descriptors: Which are numerical values that describe the atomic connectivity in the molecule.

A resulting QSAR equation might take the form of: Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

This equation can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. Studies on related heterocyclic systems have demonstrated the utility of 2D and 3D-QSAR models in drug design. nih.govresearchgate.net

Table 2: Illustrative QSAR Descriptors for a Series of this compound Analogs

CompoundlogPMolecular WeightHOMO Energy (eV)Predicted Activity
Analog 1 (R=H)2.5223.61-7.25.8
Analog 2 (R=F)2.7241.60-7.46.2
Analog 3 (R=CH3)3.0237.64-7.16.0
Analog 4 (R=NO2)2.4268.61-7.85.5

This table presents hypothetical data for illustrative purposes.

The effect of substituents on the theoretical reactivity and interaction profiles of this compound can be investigated using quantum chemical calculations. researchgate.netnih.govmdpi.com Density Functional Theory (DFT) is a common method used for this purpose.

The 2-chloro substituent on the phenyl ring is an electron-withdrawing group, which can influence the electron density distribution across the entire molecule. This, in turn, affects the reactivity of the isoxazole ring and the acidity of the carboxylic acid group. Computational studies can quantify these effects by calculating parameters such as:

Molecular Electrostatic Potential (MEP): To visualize the electron-rich and electron-poor regions of the molecule, indicating sites for electrophilic and nucleophilic attack.

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO gap is an indicator of chemical reactivity.

Natural Bond Orbital (NBO) analysis: To study the charge distribution and intramolecular interactions.

By systematically replacing the 2-chloro substituent with other groups (e.g., electron-donating groups like methoxy (B1213986) or electron-withdrawing groups like nitro), it is possible to modulate the electronic properties and, consequently, the interaction profile of the molecule with a target receptor. For instance, increasing the electron-withdrawing nature of the substituent might enhance pi-stacking interactions with aromatic residues in a protein binding pocket.

Table 3: Theoretical Reactivity Descriptors for Substituted 3-phenyl-1,2-oxazole-4-carboxylic acid Derivatives

Substituent at C2HOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
-H-7.15-1.255.903.5
-Cl-7.23-1.405.834.8
-F-7.21-1.355.864.7
-CH3-7.08-1.205.883.7
-NO2-7.80-2.105.706.5

This table presents hypothetical data for illustrative purposes.

Mechanistic Investigations of Biological Interactions and Target Identification

Enzyme Inhibition Studies: Mechanistic Basis

There is no publicly available research detailing the enzyme inhibition properties of 3-(2-chlorophenyl)-1,2-oxazole-4-carboxylic acid.

Investigation of Binding Modes and Interaction Specificity

Information regarding the binding modes and interaction specificity of this compound with any enzymatic target is not found in the reviewed literature.

Kinetic Characterization of Enzyme Modulation

No kinetic data, such as inhibition constants (Kᵢ) or IC₅₀ values, for the modulation of any enzyme by this compound has been reported.

Receptor Binding Analysis: Molecular Recognition

Specific studies on the receptor binding profile of this compound are not available.

Studies on Ligand-Receptor Affinity and Selectivity

There are no published studies that measure the affinity (e.g., K_d values) or selectivity of this compound for any specific biological receptor.

Computational and Biochemical Approaches to Target Elucidation

No computational docking studies or biochemical assays aimed at identifying the molecular targets of this compound have been found in the scientific literature.

Cellular Pathway Perturbations (Non-Clinical)

There is a lack of non-clinical studies investigating the effects of this compound on cellular pathways. Consequently, no data is available on how this compound may alter cellular signaling, gene expression, or other physiological processes within a cell.

Exploration of Molecular Mechanisms Underlying Cellular Responses (e.g., Apoptosis Induction, Inflammatory Modulation)

While direct studies on this compound are limited, the broader class of oxadiazole and triazole derivatives, which share structural similarities, has been investigated for apoptosis-inducing activities. For instance, certain 1,3,4-oxadiazole (B1194373) conjugates have been shown to induce apoptosis and cause cell cycle arrest at the S phase in cancer cell lines. nih.govnih.gov Similarly, some 1,2,4-triazole (B32235) derivatives have demonstrated the ability to induce apoptosis by promoting the cleavage of PARP1 and caspase-3. nih.govresearchgate.net These findings suggest that a potential mechanism for related isoxazole (B147169) compounds could involve the activation of intrinsic or extrinsic apoptotic pathways.

In the context of inflammatory modulation, derivatives of pyrrole-containing compounds, which are structurally distinct but share the characteristic of being five-membered heterocyclic rings, have been shown to exert anti-inflammatory effects by suppressing pro-inflammatory cytokines like TNF-α and modulating signaling molecules such as TGF-β1. nih.govresearchgate.net Pterostilbene-carboxylic acid derivatives with an oxime ether moiety have been evaluated as potential COX-2 inhibitors that modulate NF-κB and MAPK signaling pathways. nih.gov This suggests that isoxazole derivatives might also interfere with inflammatory cascades, potentially through the inhibition of key enzymes like cyclooxygenases (COX) or by modulating inflammatory signaling pathways.

Table 1: Potential Cellular Responses to Isoxazole Derivatives (Based on Related Heterocyclic Compounds)

Cellular Response Potential Molecular Mechanism Related Compound Class
Apoptosis Induction Activation of caspases, PARP cleavage, cell cycle arrest 1,3,4-Oxadiazoles, 1,2,4-Triazoles

Investigation of Signaling Pathway Interventions

The intervention in cellular signaling pathways is a key aspect of the biological activity of many heterocyclic compounds. For compounds structurally related to this compound, several signaling pathway interactions have been proposed. As mentioned, the NF-κB and MAPK signaling pathways, which are central to the inflammatory response, are potential targets. nih.gov Inhibition of these pathways would lead to a downstream reduction in the expression of inflammatory mediators.

Furthermore, in the context of cancer, signaling pathways that regulate cell proliferation, survival, and angiogenesis are of interest. For example, some 1,3,4-oxadiazole conjugates have been studied for their interaction with the VEGFR2 protein, suggesting a potential anti-angiogenic mechanism by interfering with vascular endothelial growth factor signaling. nih.gov Given the role of isoxazoles in various bioactive compounds, it is plausible that this compound or its derivatives could interact with a range of kinases or other signaling proteins, although specific targets remain to be elucidated through direct experimental investigation.

Antimicrobial Action: Mechanistic Hypotheses

The isoxazole ring is a well-established pharmacophore in antimicrobial agents. While the precise mechanisms of action for this compound are not fully detailed in non-clinical studies, hypotheses can be drawn from the broader family of isoxazole-containing antimicrobials.

Hypothesized Modes of Action against Pathogenic Organisms (non-clinical)

The antimicrobial activity of isoxazole derivatives is often attributed to their ability to interfere with essential cellular processes in pathogenic microorganisms. One of the most well-documented mechanisms for a class of drugs containing a related isoxazole scaffold (the isoxazolyl penicillins) is the inhibition of bacterial cell wall synthesis. Specifically, they act by acylating the active site of penicillin-binding proteins (PBPs), which are crucial enzymes for the synthesis and cross-linking of peptidoglycan. This disruption leads to a weakened cell wall and subsequent cell lysis.

Other hypothesized modes of action for different antimicrobial 1,3,4-oxadiazole derivatives include the inhibition of fatty acid biosynthesis, which is essential for the integrity of the bacterial cell membrane. mdpi.com Some studies on pyrazole (B372694) derivatives, another class of five-membered heterocyclic compounds, have demonstrated potent activity against Gram-negative bacteria like Acinetobacter baumannii, suggesting that these compounds might have alternative mechanisms of action that allow them to bypass the outer membrane barrier of these challenging pathogens. nih.gov

Investigation of Resistance Mechanisms (non-clinical)

In a non-clinical context, the primary mechanism of resistance to isoxazolyl penicillins is the production of β-lactamase enzymes by bacteria. These enzymes hydrolyze the β-lactam ring, rendering the antibiotic inactive. The bulky isoxazolyl side chain of these penicillins provides a degree of steric hindrance that can protect the β-lactam ring from some, but not all, β-lactamases.

Another significant resistance mechanism is the alteration of the target site, the penicillin-binding proteins. Mutations in the genes encoding PBPs can reduce the binding affinity of the antibiotic, thereby decreasing its efficacy. This is the basis for methicillin (B1676495) resistance in Staphylococcus aureus (MRSA). It is conceivable that pathogenic organisms could develop resistance to other isoxazole-based antimicrobials through similar mechanisms, such as enzymatic degradation or target site modification, although specific non-clinical studies on resistance to this compound itself are not widely reported.

Role as a Precursor in Bioactive Compound Synthesis

Beyond its own potential biological activities, this compound serves as a valuable intermediate in the chemical synthesis of more complex bioactive molecules.

Intermediate in the Synthesis of Related Bioactive Scaffolds (e.g., Isoxazolyl Penicillins)

A significant application of this carboxylic acid is its role as a precursor in the synthesis of isoxazolyl penicillins. google.com The process involves converting the carboxylic acid to its more reactive acid chloride derivative, 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride (CMIC chloride). google.com This activated form is then coupled with 6-aminopenicillanic acid (6-APA), the core structural nucleus of penicillins, to form the final antibiotic. google.com

This synthetic pathway highlights the importance of this compound as a key building block for introducing the characteristic 3-(2-chlorophenyl)-1,2-oxazole side chain onto the penicillin scaffold. This side chain is crucial for the antibiotic's stability to acidic conditions and its resistance to certain bacterial β-lactamases.

Table 2: Compounds Mentioned in This Article

Compound Name
This compound
3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride
6-aminopenicillanic acid
Cloxacillin
Tumor necrosis factor-alpha (TNF-α)
Transforming growth factor-beta 1 (TGF-β1)
Poly (ADP-ribose) polymerase 1 (PARP1)

Chemical Biology Applications (e.g., Enzyme Inhibitor and Receptor Ligand Development)

Initial searches for the specific biological activities of this compound as an enzyme inhibitor or a receptor ligand did not yield detailed research findings or specific data tables directly pertaining to this compound. The available information primarily consists of chemical and physical properties from compound databases and suppliers.

Without specific research data, any discussion on its role as an enzyme inhibitor or receptor ligand would be speculative. The development of a compound for such applications typically involves extensive screening, determination of binding affinities (like Ki or Kd values), and assessment of inhibitory concentrations (such as IC50 values). This empirical data is crucial for understanding the compound's potential therapeutic applications and is currently not published for this compound.

Therefore, a detailed analysis of its chemical biology applications, supported by research findings and data tables, cannot be provided at this time due to the absence of relevant scientific literature.

No Public Research Data Available for this compound

Following a comprehensive search of scientific databases and publicly available research, it has been determined that there is a significant lack of specific published studies on the chemical compound This compound . While the compound is listed in several chemical supplier catalogs, no dedicated research articles detailing its synthesis, characterization, or biological activities could be identified.

This absence of specific data makes it impossible to generate a thorough, informative, and scientifically accurate article that focuses solely on this compound as requested. The strict adherence to the provided outline, which requires detailed research findings, cannot be fulfilled without resorting to speculation or including information on related but distinct oxazole (B20620) derivatives, which would violate the explicit instructions of the request.

General information on the broader class of oxazole compounds indicates they are a significant area of interest in medicinal chemistry. Research on various oxazole derivatives has explored their potential as scaffolds for developing novel therapeutic agents. However, without specific studies on this compound, any discussion of its properties or potential applications would be unfounded.

Therefore, the sections and subsections of the requested article, including "Future Directions and Advanced Research Perspectives," cannot be populated with accurate and specific information as per the user's stringent requirements.

Q & A

Q. What are the key considerations for synthesizing 3-(2-chlorophenyl)-1,2-oxazole-4-carboxylic acid with high purity?

Synthesis typically involves multi-step reactions, including cyclization of chlorophenyl precursors with methyl groups and carboxylation. Critical factors include:

  • Reaction conditions : Temperature control (e.g., 60–80°C for cyclization) and anhydrous solvents to prevent hydrolysis of intermediates .
  • Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization from ethanol to achieve ≥98% purity .
  • Analytical validation : Confirm intermediates via 1^1H/13^13C NMR and final product purity via HPLC .

Q. How can researchers characterize the structural integrity of this compound?

Key methods include:

  • Spectroscopy : 1^1H NMR (e.g., aromatic protons at δ 7.3–7.6 ppm, methyl group at δ 2.4 ppm) and IR (C=O stretch at ~1700 cm1^{-1}) .
  • X-ray crystallography : Resolve crystal packing and confirm substituent positions using SHELX software for refinement .
  • Mass spectrometry : ESI-MS to verify molecular weight (237.64 g/mol) and fragmentation patterns .

Q. What analytical methods are recommended for determining purity?

  • HPLC : Use a C18 column with UV detection at 254 nm; retention time ~8.2 min under acetonitrile/water gradients .
  • Melting point analysis : Reported range 187–192°C; deviations may indicate impurities .
  • Elemental analysis : Validate %C, %H, and %N within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can discrepancies in reported melting points (e.g., 187–192°C vs. 206–207°C) be resolved?

Discrepancies may arise from polymorphic forms or solvent-trapped crystals. To address this:

  • Differential Scanning Calorimetry (DSC) : Identify endothermic peaks corresponding to phase transitions .
  • Re-crystallization studies : Test solvents (e.g., ethanol vs. DMSO) to isolate stable polymorphs .
  • Cross-validate with literature : Compare data from peer-reviewed sources (e.g., Thermo Scientific vs. Kanto Reagents) .

Q. What strategies optimize the synthesis of this compound for scalability without compromising yield?

  • Design of Experiments (DoE) : Optimize molar ratios (e.g., chlorophenyl precursor:methyl oxazole = 1:1.2) and reaction time .
  • Catalyst screening : Test palladium or copper catalysts for carboxylation efficiency .
  • Flow chemistry : Reduce side reactions via continuous flow systems, improving throughput .

Q. How can researchers analyze interactions between this compound and biological targets like TGR5 receptors?

  • In vitro assays : Measure cAMP production in HEK293 cells transfected with TGR5; compare to controls (e.g., oleanolic acid) .
  • Bioluminescence Resonance Energy Transfer (BRET) : Quantify receptor-arrestin interactions (e.g., α-arrestin 2 recruitment) .
  • Molecular docking : Use Schrödinger Suite or AutoDock to model binding poses with TGR5’s hydrophobic pocket .

Q. What computational approaches predict the compound’s reactivity or stability under physiological conditions?

  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to assess electrophilic/nucleophilic sites .
  • Molecular Dynamics (MD) : Simulate hydrolysis in aqueous environments (e.g., stability at pH 7.4) .
  • QSAR modeling : Correlate substituent effects (e.g., Cl vs. F analogs) with bioactivity using datasets from PubChem .

Q. How can structural analogs be designed to improve pharmacological properties?

  • SAR studies : Modify the chlorophenyl group (e.g., 3-F or 4-Cl derivatives) to enhance receptor selectivity .
  • Prodrug strategies : Esterify the carboxylic acid to improve membrane permeability .
  • Metabolic stability assays : Test hepatic microsome clearance to identify metabolically robust analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.